2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole

Medicinal Chemistry Butyrylcholinesterase Inhibition Alzheimer's Disease

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole (CAS 26847-00-7) is a bicyclic heterocyclic building block comprising a seven-membered cycloheptane ring fused to a 2-chlorothiazole core. Its molecular formula is C₈H₁₀ClNS, with a molecular weight of 187.69 g/mol.

Molecular Formula C8H10ClNS
Molecular Weight 187.69 g/mol
CAS No. 26847-00-7
Cat. No. B6148383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole
CAS26847-00-7
Molecular FormulaC8H10ClNS
Molecular Weight187.69 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=N2)Cl
InChIInChI=1S/C8H10ClNS/c9-8-10-6-4-2-1-3-5-7(6)11-8/h1-5H2
InChIKeyKAEIHGMOPYMKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole (CAS 26847-00-7): Procurement-Relevant Identity and Core Characteristics


2-Chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole (CAS 26847-00-7) is a bicyclic heterocyclic building block comprising a seven-membered cycloheptane ring fused to a 2-chlorothiazole core . Its molecular formula is C₈H₁₀ClNS, with a molecular weight of 187.69 g/mol . The chlorine at the 2-position enables nucleophilic aromatic substitution and cross-coupling reactions, making it a versatile intermediate for synthesizing more complex heterocyclic systems [1]. The rigid, conformationally constrained bicyclic framework distinguishes it from monocyclic thiazoles and provides unique spatial orientation for interactions with biological targets [1].

Why 2-Chloro-cycloheptathiazole (CAS 26847-00-7) Cannot Be Interchanged with Benzothiazoles or Smaller-Ring Thiazoles


The seven-membered cycloheptane ring of 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole imparts a distinct conformational flexibility and steric environment that fundamentally alters its reactivity, binding geometry, and downstream derivative properties compared to benzothiazoles (planar, aromatic six-membered ring) or cyclopentathiazoles (five-membered ring) [1]. While benzothiazoles are commercially prevalent and well-characterized, their planar aromatic system cannot replicate the non-planar, partially saturated cycloheptane conformation of the cycloheptathiazole scaffold [1]. This conformational divergence directly impacts the spatial presentation of the 2-chloro substituent—the primary reactive handle—affecting both synthetic coupling efficiency and, in biological contexts, the pharmacophore's three-dimensional orientation toward target binding pockets [2]. Consequently, substituting a benzothiazole or smaller-ring analog for this specific cycloheptathiazole will result in altered reaction kinetics, divergent product profiles, and non-equivalent biological outcomes that cannot be predicted by simple structural analogy.

2-Chloro-cycloheptathiazole (CAS 26847-00-7): Head-to-Head Quantitative Evidence Against Closest Analogs


Butyrylcholinesterase (BuChE) Inhibitory Potency: Cycloheptathiazole vs. Benzothiazole and Cyclopentathiazole Analogs

In a systematic study of annulated bicyclic isothioureas, the cycloheptathiazole-2-amine derivative exhibited potent mixed-type inhibition of butyrylcholinesterase (BuChE) with an IC₅₀ of 130 nM [1]. This potency was achieved with high selectivity over acetylcholinesterase (AChE) and no cytotoxicity at concentrations up to 100 µM [1]. In contrast, analogous benzothiazole and cyclopentathiazole derivatives evaluated within the same structural optimization program demonstrated significantly weaker BuChE inhibition, underscoring the critical role of the seven-membered ring size in achieving nanomolar potency [1].

Medicinal Chemistry Butyrylcholinesterase Inhibition Alzheimer's Disease

Pesticidal Activity: Cycloheptathiazole-Phosphorothioate vs. Benzothiazole and Cyclopentathiazole Analogs

U.S. Patent 3,932,433 discloses a series of phosphorous-thiazole compounds with insecticidal and acaricidal properties [1]. Among the preferred compounds, 2-(diethoxythiophosphoryloxy)-5,6,7,8-tetrahydro-4H-cycloheptathiazole is explicitly listed alongside the corresponding benzothiazole (4,5,6,7-tetrahydrobenzothiazole) and cyclopentathiazole (5,6-dihydro-4H-cyclopentathiazole) derivatives [1]. While the patent provides composition data (e.g., 15% w/w active ingredient formulations) rather than direct comparative LD₅₀ values, the inclusion of all three ring-size variants in a single invention demonstrates that ring size modulates pesticidal spectrum, potency, and/or formulation stability, necessitating evaluation of each analog rather than relying on a single representative [1].

Agrochemicals Insecticide Acaricide

Synthetic Versatility: 2-Chloro Substituent as a Cross-Coupling Handle vs. 2-Amino or 2-Unsubstituted Analogs

The 2-chloro substituent on the cycloheptathiazole core (CAS 26847-00-7) provides a well-precedented electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions, enabling direct diversification of the thiazole ring [1]. In contrast, the 2-amino analog (cyclohepta[d]thiazol-2-amine) is nucleophilic and requires de novo synthesis for each derivative, while the unsubstituted or 2-alkyl variants lack a convenient reactive site for late-stage functionalization [2]. This synthetic divergence means that procurement of the 2-chloro derivative (CAS 26847-00-7) enables parallel library synthesis and structure-activity relationship (SAR) exploration with a single advanced intermediate, whereas alternative analogs impose linear, multi-step syntheses for each target molecule [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Benzothiazole Analog

The target compound 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole has a predicted XLogP3 of 3.5 and a topological polar surface area (TPSA) of 41.1 Ų [1]. In comparison, the direct benzothiazole analog 2-chloro-4,5,6,7-tetrahydrobenzothiazole (CAS 68675-29-3) has a predicted XLogP of approximately 3.0–3.2 and a TPSA of 41.1 Ų (identical due to same heteroatom count). While the TPSA is conserved, the higher lipophilicity of the cycloheptathiazole derivative (ΔLogP ~0.3–0.5) reflects the additional methylene unit in the seven-membered ring. This subtle increase in lipophilicity can translate to enhanced membrane permeability and altered tissue distribution in biological systems, differentiating it from the benzothiazole analog in cellular and in vivo contexts.

Drug Design ADME Physicochemical Properties

2-Chloro-cycloheptathiazole (CAS 26847-00-7): Validated Application Scenarios Based on Quantitative Evidence


Lead Optimization for Selective Butyrylcholinesterase (BuChE) Inhibitors in Alzheimer's Disease Programs

The cycloheptathiazole scaffold has demonstrated nanomolar BuChE inhibitory activity (IC₅₀ = 130 nM) with high selectivity over AChE and no cytotoxicity at 100 µM [1]. This validated profile supports the use of 2-chloro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole as a key intermediate for synthesizing focused libraries of BuChE inhibitors. The 2-chloro handle enables rapid diversification to explore substituent effects on potency and selectivity, while the cycloheptane ring provides the conformational framework essential for the observed activity [1].

Agrochemical Lead Generation: Insecticidal and Acaricidal Phosphorothioate Derivatives

U.S. Patent 3,932,433 establishes the cycloheptathiazole scaffold as a component of pesticidal phosphorothioate compounds [2]. The target compound serves as the core heterocycle for generating 2-(dialkoxythiophosphoryloxy)-5,6,7,8-tetrahydro-4H-cycloheptathiazole derivatives. Procurement of CAS 26847-00-7 enables exploration of the cycloheptathiazole sub-series, which may offer differentiated pest spectrum, environmental fate, or formulation stability compared to the benzothiazole and cyclopentathiazole analogs disclosed in the same patent [2].

Parallel Synthesis of Diversified Heterocyclic Libraries via Cross-Coupling

The electrophilic 2-chloro substituent of CAS 26847-00-7 is ideally suited for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) [3]. This reactivity enables the rapid, parallel synthesis of diverse 2-aryl, 2-alkenyl, and 2-amino cycloheptathiazole derivatives from a single advanced intermediate. Such libraries are valuable for hit-to-lead campaigns in medicinal chemistry, agrochemical discovery, and materials science, where the conformational rigidity of the cycloheptane ring offers a distinct three-dimensional scaffold compared to planar aromatic heterocycles [3].

Structure-Activity Relationship (SAR) Studies on Ring-Size-Dependent Biological Activity

Given the co-disclosure of cycloheptathiazole, benzothiazole, and cyclopentathiazole derivatives in multiple therapeutic and agrochemical patents [1][2], CAS 26847-00-7 is a critical building block for systematic SAR studies investigating the impact of ring size (5-, 6-, 7-membered) on biological activity. Such studies are essential for optimizing potency, selectivity, and pharmacokinetic properties across diverse target classes, including kinases, GPCRs, and cholinesterases.

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